molecular formula C17H35NO2 B14261735 N-Dodecyl-N-(2-methoxyethyl)acetamide CAS No. 157843-51-1

N-Dodecyl-N-(2-methoxyethyl)acetamide

Cat. No.: B14261735
CAS No.: 157843-51-1
M. Wt: 285.5 g/mol
InChI Key: ARINIYWVBQSCPC-UHFFFAOYSA-N
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Description

N-Dodecyl-N-(2-methoxyethyl)acetamide is a synthetic amphiphilic compound characterized by a dodecyl (C12) alkyl chain, a methoxyethyl group, and an acetamide backbone. Its structure combines hydrophobic (dodecyl) and hydrophilic (methoxyethyl, acetamide) moieties, making it effective as a transdermal penetration enhancer. Studies indicate its utility in enhancing drug delivery through biological barriers, though it is associated with significant skin irritation .

Properties

CAS No.

157843-51-1

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-dodecyl-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18(17(2)19)15-16-20-3/h4-16H2,1-3H3

InChI Key

ARINIYWVBQSCPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCOC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N-(2-methoxyethyl)acetamide typically involves the reaction of dodecylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-dodecyl-N-(2-methoxyethyl)amine.

Scientific Research Applications

N-Dodecyl-N-(2-methoxyethyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.

    Biology: In cell culture and molecular biology experiments as a detergent to solubilize proteins and membranes.

    Medicine: Potential use in drug delivery systems due to its amphiphilic nature.

    Industry: In the formulation of cleaning agents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Dodecyl-N-(2-methoxyethyl)acetamide involves its ability to interact with lipid membranes and proteins. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. The methoxyethyl group enhances its solubility in aqueous environments, making it an effective surfactant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The biological and physicochemical properties of N-dodecyl-N-(2-methoxyethyl)acetamide are influenced by its unique substituents. Below is a comparative analysis with analogous compounds:

Table 1: Structural Comparison
Compound Name Key Substituents Key Differences
Azone (1-dodecylhexahydro-2H-azepin-2-one) Dodecyl chain + cyclic amide Cyclic structure vs. linear acetamide
N-(2-Hydroxyethyl)-2-methoxyacetamide Hydroxyethyl + methoxy groups Shorter alkyl chain (C2 vs. C12)
N-(2-Methoxyethyl)acetamide Methoxyethyl group Lacks dodecyl chain
N-(2-Methoxyethyl)-2-(methylamino)acetamide Methylamino + methoxyethyl groups Additional methylamino substituent
Lipophilicity and Solubility
  • The dodecyl chain in this compound increases lipophilicity compared to shorter-chain analogs (e.g., N-(2-methoxyethyl)acetamide), enhancing its ability to disrupt lipid bilayers in skin .
  • Hydrochloride salts of similar compounds (e.g., 2-amino-N-(2-methoxyethyl)acetamide hydrochloride) exhibit improved aqueous solubility, whereas the non-ionic form of the target compound may require co-solvents for formulation .
Skin Irritation Potential
  • Like Azone, this compound causes severe skin irritation due to its lipid-disrupting effects, a common drawback of long-chain penetration enhancers .
  • Compounds with shorter chains (e.g., N-(2-hydroxyethyl)-2-methoxyacetamide) show reduced irritation but lower enhancement efficacy .

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